Elzasonan hydrochloride, also known as CP-448,187, is a selective antagonist of the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. Developed by Pfizer, it was initially investigated for its potential in treating depression but was ultimately discontinued due to insufficient efficacy. The compound works by blocking specific autoreceptors, which enhances serotonergic signaling in brain regions associated with mood regulation.
Elzasonan hydrochloride was synthesized and studied primarily by Pfizer in the early 2000s. Its development was part of a broader effort to explore new antidepressant therapies targeting serotonin receptors.
Elzasonan is classified as a psychoactive pharmaceutical agent, specifically a serotonin receptor antagonist. It falls under the category of potential antidepressants due to its mechanism of action on serotonin pathways.
The synthesis of elzasonan hydrochloride involves several chemical reactions that yield the final product through the formation of key intermediates. While specific proprietary methods may not be publicly disclosed, general synthetic strategies for similar compounds often include:
The molecular formula of elzasonan hydrochloride is with a molar mass of 448.41 g/mol. The structure features a complex arrangement that includes multiple rings and functional groups, contributing to its receptor binding properties.
Elzasonan undergoes various chemical reactions during its metabolism and interaction with biological systems. Key reactions include:
The pharmacokinetics of elzasonan reveal an average half-life () of approximately 31.5 hours, indicating prolonged action within the body .
Elzasonan functions by selectively antagonizing the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. This blockade leads to enhanced serotonergic neurotransmission by preventing negative feedback on serotonin release from presynaptic neurons.
The enhanced signaling is thought to improve mood regulation through increased serotonergic activity in critical brain regions such as the hippocampus and prefrontal cortex, which are involved in emotional processing.
Elzasonan hydrochloride exhibits properties typical of small organic molecules:
Relevant data regarding melting point, boiling point, or specific heat capacity were not provided in the search results but are essential for comprehensive characterization.
Elzasonan was primarily explored for its potential use in treating depression through modulation of serotonin pathways. Although it did not progress to market approval due to efficacy concerns, its study contributes valuable insights into receptor pharmacology and antidepressant development strategies.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: